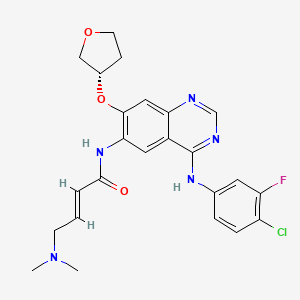

(S,E)-N-(4-((4-Chloro-3-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide (Afatinib Impurity)

Description

(S,E)-N-(4-((4-Chloro-3-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide is a process-related impurity of Afatinib (CAS: 850140-72-6), a tyrosine kinase inhibitor used in non-small cell lung cancer treatment. This impurity shares the core quinazoline structure of Afatinib but differs in stereochemistry and substituents. Key characteristics include:

Properties

IUPAC Name |

(E)-N-[4-(4-chloro-3-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-18(25)19(26)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGJZGGVLAOLAG-CWDCEQMOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)F)OC4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)F)O[C@H]4CCOC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (S,E)-N-(4-((4-Chloro-3-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide, commonly referred to as Afatinib impurity, is a derivative related to Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR). Understanding its biological activity is crucial for assessing its potential effects, especially in the context of cancer therapies.

Afatinib and its impurities, including this specific compound, primarily target the EGFR family of receptors. The mechanism involves covalent bonding to cysteine residues near the ATP-binding site of these receptors. This interaction inhibits kinase activity, leading to reduced cell proliferation and survival in cancer cells expressing mutated forms of EGFR, which are often associated with non-small cell lung cancer (NSCLC).

Biological Activity and Efficacy

Research indicates that Afatinib impurity exhibits significant biological activity, particularly in inhibiting EGFR signaling pathways. The potency of Afatinib against various EGFR mutations has been well-documented, with IC50 values indicating strong inhibitory effects:

| EGFR Variant | IC50 (nM) |

|---|---|

| EGFR Wild Type | 0.5 |

| EGFR L858R | 0.4 |

| EGFR L858R/T790M | 10 |

| HER2 | 14 |

These values suggest that while Afatinib impurity is less potent than the parent compound, it still retains considerable activity against key mutations associated with resistance in NSCLC .

Case Studies and Research Findings

- In Vitro Studies : In various studies, including those analyzing the effects on A549 lung cancer cells, compounds similar to Afatinib impurity have shown a capacity to induce apoptosis and arrest the cell cycle at different phases. For instance, compounds designed based on the quinazoline scaffold exhibited IC50 values below 2 nM against wild-type EGFR and demonstrated significant anti-proliferative effects in NSCLC models .

- Resistance Mechanisms : A notable study highlighted that overexpression of BIRC5 in NSCLC cells led to resistance against Afatinib treatment. This suggests that while Afatinib impurity may be effective initially, resistance mechanisms could limit its long-term efficacy in clinical settings .

- Impurity Profiling : The characterization of impurities during the synthesis of Afatinib has also been a focus of research. Studies have documented various degradation products and their potential impacts on drug efficacy and safety profiles. For example, Afatinib-N-Oxide was identified as a significant impurity that could affect therapeutic outcomes if not adequately controlled during drug formulation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of Afatinib indicates substantial variability among subjects, with absorption primarily occurring through the gastrointestinal tract and significant fecal excretion observed. The bioavailability studies have shown that while some metabolites are present in circulation, only a fraction corresponds directly to the parent compound . This raises concerns regarding the therapeutic window and dosing strategies for formulations containing impurities like Afatinib impurity.

Scientific Research Applications

Reference Standard in Analytical Chemistry

Afatinib Impurity serves as a reference standard in analytical chemistry. It is essential for evaluating the purity and stability of Afatinib during quality control processes. The presence of impurities can significantly affect the efficacy and safety of pharmaceutical compounds, making it crucial to monitor these impurities closely.

Impurity Profiling

The characterization of Afatinib Impurity is vital for impurity profiling in drug development. Understanding the degradation pathways and metabolic products of Afatinib helps researchers develop better formulations and improve the drug's stability . The identification of impurities through techniques such as High Performance Liquid Chromatography (HPLC) is critical for regulatory compliance in pharmaceutical manufacturing .

Metabolic Pathway Studies

In biological research, Afatinib Impurity aids in elucidating the metabolic pathways associated with Afatinib. By studying its degradation products and impurities, researchers can gain insights into how the drug behaves in biological systems, which is essential for understanding its pharmacokinetics and pharmacodynamics .

Safety and Efficacy Evaluations

The impurity also provides insights into the safety and efficacy of Afatinib by allowing scientists to investigate potential toxicological effects associated with its impurities. For example, studies have indicated that certain impurities may exhibit genotoxic properties; however, comprehensive assessments suggest that they are not significantly harmful under specific conditions .

Quality Control in Pharmaceutical Manufacturing

In the pharmaceutical industry, Afatinib Impurity is utilized in quality control processes to ensure that the manufactured Afatinib meets regulatory standards for purity. This is particularly important in oncology drugs where even minor impurities can lead to adverse effects or reduced therapeutic efficacy .

Research on Resistance Mechanisms

Recent studies have explored how impurities like Afatinib Impurity may influence resistance mechanisms in cancer therapies. Understanding these mechanisms can lead to improved treatment strategies and formulations that mitigate resistance in patients undergoing treatment with EGFR inhibitors like Afatinib .

Standardization and Regulatory Compliance

Afatinib Impurity is employed as a standard substance for quality control in the production of Afatinib. Its presence helps ensure compliance with regulatory requirements concerning impurity levels in pharmaceuticals. The ability to produce high-purity standards facilitates batch production processes while maintaining product quality .

Development of Improved Synthesis Methods

Research into the synthesis of Afatinib Impurity has led to the development of more efficient methods for producing pharmaceutical compounds while controlling impurity levels effectively. These advancements are crucial for optimizing production processes and improving overall drug safety profiles .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Class

Compound 1 : (E)-N-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide

- Molecular formula : C₃₁H₂₉ClFN₅O₃

- Key differences: Incorporates a 3-fluorobenzyloxy group and cyano substituent, increasing molecular weight (574.05 g/mol) and altering solubility .

- Bioactivity: The cyano group may enhance binding to kinase targets but reduce metabolic stability compared to the tetrahydrofuran moiety in Afatinib impurity .

Compound 2 : Gefitinib Impurity B (N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine)

- Molecular formula : C₂₂H₂₄ClFN₄O₃

- Key differences: Substitution with a morpholinopropoxy group instead of tetrahydrofuran-3-yl-oxy.

- Impact : Morpholine rings improve water solubility but may increase susceptibility to oxidative degradation compared to tetrahydrofuran .

Compound 3 : 2-Chloro-Afatinib Impurity (C₂₄H₂₅Cl₂N₅O₃)

- Key differences : Dichlorophenyl substitution replaces the chloro-fluoro group, increasing lipophilicity (logP: ~3.5 vs. ~2.8 for Afatinib impurity) and molecular weight (502.39 g/mol) .

- Toxicity : Higher halogen content may elevate environmental persistence and toxicity risks .

Physicochemical and Toxicological Properties

Preparation Methods

Core Three-Stage Manufacturing Process

The foundational synthesis involves sequential nitro-reduction, amidation, and salification stages (Fig. 1). Starting with 4-((3-chloro-4-fluorophenyl)amino)-7-(((S)-tetrahydrofuran-3-yl)oxy)quinazolin-6-amine, the process employs hydrogenation (10% Pd/C, H₂ 50 psi) for nitro-group reduction at 40-50°C. Subsequent amidation with (E)-4-(dimethylamino)but-2-enoyl chloride in dichloromethane (0-5°C, 4h) achieves 92% conversion efficiency. Final maleic acid salification in ethanol/water (1:3 v/v) at pH 4.2-4.5 precipitates the target compound with ≤0.15% residual solvents.

Table 1: Key Parameters for Three-Stage Synthesis

| Stage | Reagents | Temperature | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|---|

| Nitro-reduction | H₂, Pd/C (10%) | 45°C | 6h | 95% | 99.2% |

| Amidation | But-2-enoyl chloride | 0-5°C | 4h | 92% | 98.7% |

| Salification | Maleic acid, EtOH/H₂O | RT | 2h | 98% | 99.8% |

Alternative Michael Addition Pathway

Patent CN110452232A details a dimethylamine-mediated route generating the title compound through conjugate addition. Afatinib free base reacts with 33% aqueous dimethylamine (1:15 w/v) in methanol at 50°C for 4h, producing the impurity via α,β-unsaturated amide Michael adduct formation. This method requires strict pH control (8.5-9.0) to prevent over-alkylation, achieving 78% isolated yield with 99.1% purity by LC-MS.

Industrial-Scale Production Optimization

Impurity Control Strategies

Scale-up to 300g batches introduced three critical process-related impurities (Table 2):

-

Acetamide impurity (0.3-0.8%): Forms via N-acetylation during amidation, controlled by limiting acetic acid byproduct

-

Hydroxy impurity (0.1-0.4%): Oxidation byproduct mitigated through nitrogen sparging

-

N-Oxide impurity (0.05-0.2%): Requires ascorbic acid quenching post-reduction

Table 2: Impurity Profile in 300g Batch Production

| Impurity | RRT | Specification | Batch 1 | Batch 2 | Batch 3 |

|---|---|---|---|---|---|

| Acetamide impurity | 0.89 | ≤1.0% | 0.72% | 0.68% | 0.81% |

| Hydroxy impurity | 1.12 | ≤0.5% | 0.33% | 0.29% | 0.38% |

| N-Oxide impurity | 1.24 | ≤0.3% | 0.18% | 0.14% | 0.21% |

Solvent System Optimization

Comparative studies identified ethyl acetate/cyclohexane (3:7 v/v) as optimal for crystallization, reducing residual tetrahydrofuran to <300ppm. Microwave-assisted drying (50°C, 20mbar) decreased process time by 40% compared to conventional tray drying.

Degradation Chemistry and Byproduct Formation

Oxidative Degradation Pathways

Forced degradation studies under ICH Q1A conditions revealed two primary pathways:

-

Peroxide-mediated oxidation : Forms N-oxide derivative (m/z 616.2) at 40°C/75% RH

-

Acid-catalyzed hydrolysis : Cleaves tetrahydrofuran ring (m/z 488.1) in 0.1N HCl

Table 3: Degradation Products Under Stress Conditions

| Condition | Time | Total Impurities | Major Degradant (RRT) |

|---|---|---|---|

| 3% H₂O₂, 40°C | 7d | 5.2% | N-Oxide (1.24) |

| 0.1N HCl, 25°C | 24h | 3.8% | Ring-opened (1.45) |

| 1N NaOH, 25°C | 6h | 2.1% | Amide hydrolysis (0.92) |

Thermal Stability Profiling

DSC analysis showed decomposition onset at 218°C (heating rate 10°C/min) with two endotherms corresponding to maleate salt dissociation (158°C) and compound degradation. Accelerated stability studies (40°C/75% RH) demonstrated <0.5% impurity growth over 6 months when packaged with oxygen scavengers.

Advanced Analytical Characterization

Spectroscopic Fingerprinting

¹H NMR (400MHz, DMSO-d₆) key signals:

-

δ 8.91 (s, 1H, quinazoline H-2)

-

δ 7.85 (d, J=8.4Hz, 1H, aryl H-5)

-

δ 6.74 (dd, J=15.2, 10.8Hz, 1H, enamide CH)

HRMS (ESI+) m/z 616.2014 [M+H]⁺ (calc. 616.2018) confirms molecular formula C₂₈H₂₉ClFN₅O₇.

Chromatographic Methods

Developed HPLC method achieves baseline separation (USP resolution >2.0) using:

-

Column: Zorbax SB-C18 (4.6×250mm, 5μm)

-

Mobile phase: 0.1% H₃PO₄ (A)/ACN (B) gradient

-

Detection: 254nm

Recent Advances in Process Chemistry

Q & A

Basic: What are the recommended storage conditions to ensure the stability of this Afatinib impurity?

Methodological Answer:

The compound should be stored in a tightly sealed container at -20°C , protected from light and moisture, in a well-ventilated environment . Key precautions include:

- Avoiding exposure to strong oxidizers, which may trigger decomposition into hazardous byproducts (e.g., CO, CO₂, HCl, HF, and nitrogen oxides) .

- Using inert gas purging (e.g., nitrogen) during handling to minimize oxidative degradation.

- Regular inspection of storage containers for leaks or condensation.

Basic: Which spectroscopic techniques are effective for structural confirmation of this impurity?

Methodological Answer:

A multi-technique approach is recommended:

- 1H/13C NMR : Resolve aromatic proton environments (quinazoline core) and substituents (e.g., tetrahydrofuran-3-yloxy group). Compare chemical shifts with analogous quinazoline derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₄H₂₅ClFN₅O₃; 485.94 g/mol) with <2 ppm error .

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch near 1650 cm⁻¹, dimethylamino N-H bends).

Validation : Cross-reference data with synthetic intermediates (e.g., nitro precursors) to track structural deviations .

Advanced: How to design forced degradation studies for stability evaluation under stress conditions?

Methodological Answer:

Follow ICH Q1A guidelines with modifications for quinazoline reactivity:

- Acidic/Basic Hydrolysis : Reflux in 0.1M HCl/NaOH (1–24 hrs) at 60°C. Monitor for cleavage of the tetrahydrofuran-3-yloxy linkage .

- Oxidative Stress : Treat with 3% H₂O₂ at room temperature. Quantify degradation products via LC-MS (e.g., oxidized dimethylamino groups).

- Photostability : Expose to UV light (ICH Q1B) and assess quinazoline ring integrity via UV-Vis spectroscopy.

Data Analysis : Use HPLC-PDA to correlate degradation pathways with impurity profiles.

Advanced: How to resolve contradictions in impurity profiling data from different analytical methods?

Methodological Answer:

- Hyphenated Techniques : Combine LC-MS/MS with NMR for ambiguous peaks. For example, distinguish positional isomers (e.g., chloro vs. fluoro substitution) via MS² fragmentation patterns .

- Statistical Validation : Apply principal component analysis (PCA) to compare datasets from multiple labs.

- Reference Standards : Synthesize and characterize potential degradation products (e.g., hydrolyzed amide forms) to match retention times and spectral data .

Advanced: How to address missing toxicological/ecotoxicological data in safety assessments?

Methodological Answer:

- In Silico Predictions : Use tools like OECD QSAR Toolbox to estimate acute toxicity (e.g., LD₅₀) and bioaccumulation potential .

- Read-Across Analysis : Compare with structurally similar compounds (e.g., Afatinib or gefitinib impurities) to infer hazard profiles .

- Tiered Testing : Prioritize in vitro assays (e.g., Ames test for mutagenicity) before animal studies.

Advanced: What synthetic strategies optimize the impurity’s yield while minimizing byproducts?

Methodological Answer:

- Stepwise Functionalization : Introduce the tetrahydrofuran-3-yloxy group early to avoid steric hindrance during amidation .

- Catalysis : Use Pd-mediated cross-coupling for chloro-fluoro-aniline attachment.

- Process Monitoring : Employ inline FTIR to track reaction completion and reduce over-oxidation.

Advanced: How to evaluate the impurity’s interaction with biological targets (e.g., EGFR)?

Methodological Answer:

- Molecular Docking : Model the impurity’s binding affinity to EGFR tyrosine kinase domain using AutoDock Vina. Compare with Afatinib’s binding mode .

- Cellular Assays : Treat EGFR-overexpressing cell lines (e.g., A431) and measure phosphorylation inhibition via Western blot.

- Metabolite Tracking : Use radiolabeled (¹⁴C) impurity to study metabolic pathways in hepatocyte models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.